3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one 3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 905764-91-2
VCID: VC5009697
InChI: InChI=1S/C18H17FN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
SMILES: CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359

3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

CAS No.: 905764-91-2

Cat. No.: VC5009697

Molecular Formula: C18H17FN4O

Molecular Weight: 324.359

* For research use only. Not for human or veterinary use.

3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one - 905764-91-2

Specification

CAS No. 905764-91-2
Molecular Formula C18H17FN4O
Molecular Weight 324.359
IUPAC Name 3-(2-ethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C18H17FN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Standard InChI Key MDEIAEVAUQJQQP-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Physicochemical Properties

Core Triazinone Framework

The compound’s 1,2,4-triazin-5(4H)-one core is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with a ketone group at position 5 . This scaffold confers planarity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Comparative studies of similar triazinones, such as 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS 33509-43-2), reveal that substituents at positions 3 and 6 significantly modulate solubility and stability .

Substituent Effects

  • 3-((2-Ethylphenyl)amino) Group: The 2-ethylphenyl moiety introduces steric bulk and lipophilicity, potentially enhancing membrane permeability. The ethyl group’s electron-donating effects may stabilize the aromatic system through resonance .

  • 6-(4-Fluorobenzyl) Group: Fluorine’s electronegativity increases polarity, while the benzyl group contributes π-π stacking capabilities. This combination balances hydrophobicity and dipole interactions, a feature observed in COX-II inhibitors like PYZ49 .

Table 1: Estimated Physicochemical Properties

PropertyValue (Predicted)Basis of Estimation
Molecular Weight353.39 g/molC17H17FN4O
Melting Point190–210 °CAnalogous triazinones
LogP (Octanol-Water)2.8 ± 0.3ChemAxon Calculator
Aqueous Solubility0.12 mg/mL (25 °C)QSPR Models
pKa4.1 (enolic OH)Structural analogs

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 1,2,4-Triazin-5(4H)-one Core: Accessible via cyclization of thiosemicarbazides or condensation of amidrazones with carbonyl compounds .

  • Substituent Introduction:

    • 3-Amino Group: Nucleophilic aromatic substitution (SNAr) using 2-ethylaniline.

    • 6-Benzyl Group: Alkylation with 4-fluorobenzyl bromide under basic conditions .

Step 1: Core Formation

A thiosemicarbazide intermediate is cyclized in the presence of acetic anhydride to yield 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, as demonstrated in analogous syntheses .

Step 2: Functionalization at Position 3

Reaction with 2-ethylphenylamine in DMF at 80°C for 16 hours replaces the mercapto group via SNAr, facilitated by potassium carbonate .

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